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Compound of Interest

Compound Name:
2-Mercaptoquinoline-4-

carboxamide

CAS No.: 929973-05-7

Cat. No.: B2571054

Get Quote

Part 1: Introduction & Retrosynthetic Analysis
The quinoline scaffold is a privileged structure in medicinal chemistry, serving as a

pharmacophore in diverse therapeutic areas, including antimalarial, anticancer (specifically

STAT3 inhibition), and anti-inflammatory research. 2-Mercaptoquinoline-4-carboxamide (also

referred to as 2-sulfanylquinoline-4-carboxamide or 2-thioxo-1,2-dihydroquinoline-4-

carboxamide) represents a critical intermediate for fragment-based drug design. The

thioamide/thiol moiety at the C2 position allows for further functionalization (e.g., S-alkylation)

or serves as a hydrogen bond donor/acceptor in the thione tautomeric form.

Retrosynthetic Strategy
The synthesis is designed to ensure regioselectivity and scalability. We utilize a convergent

approach starting from the commercially available Isatin. The pathway involves the construction

of the quinoline core via rearrangement, simultaneous chlorination/activation, selective

amidation, and finally, nucleophilic substitution with a sulfur source.

Key Mechanistic Steps:
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Scaffold Formation: Base-mediated rearrangement of N-acetylisatin to yield 2-

hydroxyquinoline-4-carboxylic acid.

Activation: Dual chlorination using phosphoryl chloride (

) to generate the 2-chloro-4-carbonyl chloride intermediate.

Differentiation: Chemoselective amidation of the acyl chloride over the aryl chloride.

Functionalization:

displacement of the C2-chloro substituent using thiourea to install the mercapto group.
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Figure 1: Step-wise synthetic workflow from Isatin to 2-Mercaptoquinoline-4-carboxamide.

Part 2: Detailed Experimental Protocols
Stage 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic
Acid
This step utilizes the Pfitzinger-type rearrangement of N-acetylisatin. This route is preferred

over the direct Pfitzinger reaction with ketones for accessing the 2-hydroxy derivative.

Reagents & Equipment:

Isatin (CAS: 91-56-5)

Acetic Anhydride (

)
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Potassium Hydroxide (KOH)[1]

Hydrochloric Acid (HCl, 12M)

Reflux apparatus[2]

Protocol:

Acetylation: Suspend Isatin (0.1 mol) in acetic anhydride (60 mL). Heat to reflux for 4 hours.

The mixture will clarify as N-acetylisatin forms. Cool to room temperature; the product may

precipitate.[3]

Rearrangement: Isolate the solid or use the solution directly. Add the N-acetylisatin to a

solution of KOH (0.4 mol) in water (200 mL).

Heating: Heat the aqueous mixture to 80°C for 2-4 hours. The color typically changes from

orange/red to pale yellow as the ring opens and recyclizes.

Precipitation: Cool the reaction mixture in an ice bath. Acidify carefully with conc. HCl to pH

~2. The 2-hydroxyquinoline-4-carboxylic acid (often existing as the 2-oxo tautomer) will

precipitate as a white/off-white solid.

Purification: Filter the solid, wash copiously with water, and dry in a vacuum oven at 60°C.

Yield Expectation: 75-85%

Checkpoint: Proton NMR should show a singlet around

12-13 ppm (COOH) and characteristic quinoline aromatic signals.

Stage 2 & 3: Synthesis of 2-Chloroquinoline-4-
carboxamide
This stage involves a "one-pot" activation followed by differentiation. The carboxylic acid is

converted to the acid chloride (highly reactive) and the 2-hydroxy group is aromatized to the 2-

chloro group.

Reagents:
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Phosphoryl chloride (

)

Phosphorus pentachloride (

) - Optional, boosts reactivity

Ammonium Hydroxide (

, 28%) or Ammonia gas

Dichloromethane (DCM) or Chloroform

Protocol:

Chlorination: In a round-bottom flask, mix dried 2-hydroxyquinoline-4-carboxylic acid (10

mmol) with

(10 mL). Add a catalytic amount of DMF (2-3 drops) or stoichiometric

(10 mmol) to facilitate reaction.

Reflux: Reflux the mixture for 2-3 hours. The suspension should become a clear solution.

Workup (Acid Chloride): Remove excess

under reduced pressure (rotary evaporator with a caustic trap). The residue is crude 2-
chloroquinoline-4-carbonyl chloride.

Amidation: Dissolve the crude residue in anhydrous DCM (30 mL). Cool to 0°C in an ice

bath.

Addition: Slowly add aqueous

(excess) or bubble

gas through the solution. Stir vigorously for 1 hour. Note: The acid chloride reacts much
faster than the 2-chloro substituent at this temperature.
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Isolation: The product, 2-chloroquinoline-4-carboxamide, typically precipitates or remains in

the organic layer.

If precipitate: Filter and wash with water.[4][5]

If organic: Wash with water, brine, dry over

, and evaporate.

Yield Expectation: 60-70% (over 2 steps).

Stage 4: Thiolation to 2-Mercaptoquinoline-4-
carboxamide
The final step replaces the 2-chloro substituent with a thiol group using thiourea. This proceeds

via an isothiouronium salt intermediate which is hydrolyzed to the thiol/thione.

Reagents:

2-Chloroquinoline-4-carboxamide[6][7]

Thiourea

Ethanol (Absolute)[3][4]

Sodium Bicarbonate (

) solution (5%)

Protocol:

Substitution: Dissolve 2-chloroquinoline-4-carboxamide (5 mmol) and thiourea (6 mmol, 1.2

eq) in absolute ethanol (20 mL).

Reflux: Heat the mixture to reflux. Monitor by TLC (typically 3-6 hours). The intermediate

isothiouronium chloride salt may precipitate during the reaction.

Hydrolysis: Once the starting material is consumed, cool the mixture.
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Method A (Direct): Add 5% aqueous

solution (20 mL) to the reaction mixture and heat at 50-60°C for 30 minutes to hydrolyze
the salt.

Method B (Stepwise): Filter the isothiouronium salt, dissolve in water, and treat with base.

Acidification: Acidify the alkaline solution with dilute acetic acid or HCl to pH ~5-6. The target

compound, 2-mercaptoquinoline-4-carboxamide, will precipitate as a yellow solid.

Purification: Recrystallize from Ethanol/DMF if necessary.

Part 3: Data Summary & Safety
Reagent Stoichiometry & Yield Table

Reaction
Stage

Reactant Reagent Conditions

Approx.[2]
[3][4][5][8]
[9][10][11]
[12] Yield

Key
Observatio
n

1.

Rearrangeme

nt

Isatin / KOH

Reflux

(Ac2O), then

80°C (aq)

80%

Color

change: Red

Yellow

2.

Chlorination

2-OH-4-

COOH Acid
Reflux, 3h N/A (in situ)

Clear solution

formation

3. Amidation 2-Cl-4-COCl (aq) 0°C, DCM 65%

Selective

reaction at

COCl

4. Thiolation 2-Cl-4-Amide Thiourea EtOH, Reflux 75%
Formation of

yellow solid

Safety & Precautions (HSE)
Phosphoryl Chloride (
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): Highly corrosive and reacts violently with water. All rotary evaporation must use a caustic
trap. Work in a fume hood.

Thiourea: Suspected carcinogen. Handle with gloves and dust mask.

Reaction Vapors: The chlorination step releases HCl gas; use a scrubber.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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